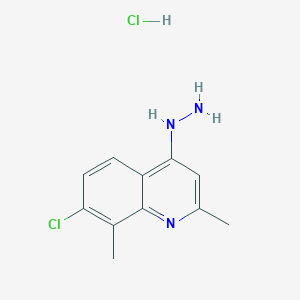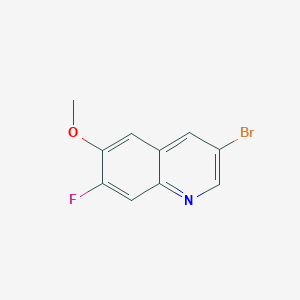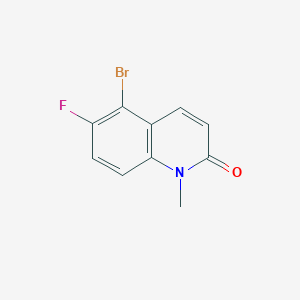
5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine and fluorine atoms in the compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a quinoline derivative.
Bromination: Introduction of the bromine atom at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
Fluorination: Introduction of the fluorine atom at the 6-position using a fluorinating agent like Selectfluor.
Methylation: Methylation of the nitrogen atom at the 1-position using methyl iodide or a similar methylating agent.
Cyclization: Formation of the quinolin-2(1H)-one structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the bromine or fluorine positions.
Scientific Research Applications
5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action for 5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-1-methylquinolin-2(1H)-one: Similar structure but with chlorine instead of fluorine.
5-Bromo-6-fluoroquinolin-2(1H)-one: Lacks the methyl group at the 1-position.
6-Fluoro-1-methylquinolin-2(1H)-one: Lacks the bromine atom at the 5-position.
Uniqueness
The unique combination of bromine and fluorine atoms in 5-Bromo-6-fluoro-1-methylquinolin-2(1H)-one can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications compared to similar compounds.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
5-bromo-6-fluoro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H7BrFNO/c1-13-8-4-3-7(12)10(11)6(8)2-5-9(13)14/h2-5H,1H3 |
InChI Key |
JAXPXCMBLTTWFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






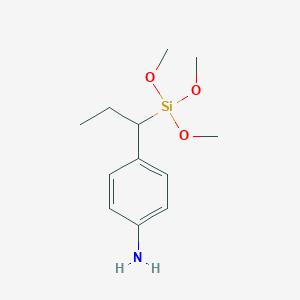
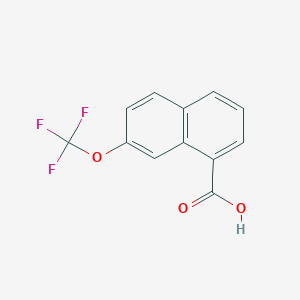
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)
